L-Threonine beta-naphthylamide L-Threonine beta-naphthylamide L-threonine 2-naphthylamide is an L-threonine derivative that is the amide obtained by formal condensation of the carboxy group of L-threonine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, an amino acid amide and a L-threonine derivative.
Brand Name: Vulcanchem
CAS No.: 729-25-9
VCID: VC21538719
InChI: InChI=1S/C14H16N2O2/c1-9(17)13(15)14(18)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,17H,15H2,1H3,(H,16,18)
SMILES: CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

L-Threonine beta-naphthylamide

CAS No.: 729-25-9

Cat. No.: VC21538719

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

L-Threonine beta-naphthylamide - 729-25-9

CAS No. 729-25-9
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide
Standard InChI InChI=1S/C14H16N2O2/c1-9(17)13(15)14(18)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,17H,15H2,1H3,(H,16,18)
Standard InChI Key UJFAUIPJOQKLMK-UHFFFAOYSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N)O
SMILES CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O
Canonical SMILES CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O

Chemical Structure and Properties

L-Threonine beta-naphthylamide is an amide derivative formed by linking L-threonine with beta-naphthylamine. Its molecular structure contains two key functional components: the L-threonine moiety, which features an alpha-amino group and a hydroxyl side chain, and the beta-naphthyl group, which provides aromatic properties to the molecule.

Basic Chemical Information

PropertyValue
CAS Number729-25-9
Molecular FormulaC₁₄H₁₆N₂O₂
Molecular Weight244.29 g/mol
IUPAC Name(2R,3R)-2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide
Exact Mass244.12100
LogP2.25970
PSA75.35000

The compound features two stereogenic centers, contributing to its specific biological activity and recognition by enzymatic systems .

Structural Characteristics

The L-threonine component of this compound contributes several important features:

  • An alpha-amino group that can be protonated under physiological conditions

  • A hydroxyl group on the side chain that can participate in hydrogen bonding

  • A chiral carbon center that confers stereoselectivity in enzymatic reactions

The beta-naphthylamide portion provides:

  • Aromatic properties that facilitate detection in biochemical assays

  • Hydrophobic characteristics that influence solubility and binding properties

  • A leaving group that can be cleaved by specific enzymes .

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of L-Threonine beta-naphthylamide typically involves the coupling of L-threonine with beta-naphthylamine. The general procedure follows these steps:

  • Activation of the carboxyl group of L-threonine using coupling reagents such as carbodiimides (e.g., EDC) or thionyl chloride

  • Reaction of the activated L-threonine with beta-naphthylamine in anhydrous solvents like DMF or DMSO

  • Purification through crystallization, typically using ethanol/water mixtures

Industrial Production

Industrial-scale production often utilizes microorganisms to produce the L-threonine component through fermentation processes. Metabolic engineering of bacteria such as Escherichia coli and Corynebacterium glutamicum has been employed to enhance L-threonine production. The purified L-threonine is then chemically modified through condensation reactions with beta-naphthylamine to form the final product.

Biochemical Properties and Mechanisms

Interaction with Enzymatic Systems

L-Threonine beta-naphthylamide plays a significant role in enzyme research, particularly in studies involving:

L-Threonine Transaldolase (LTTA): This compound interacts with LTTAs, which catalyze the conversion of L-threonine into β-hydroxy-α-amino acids. Research indicates that LTTAs from organisms such as Pseudomonas sp. can utilize L-threonine-based substrates in the presence of various aldehydes to produce compounds with high stereoselectivity .

Aminopeptidases: The compound serves as a substrate for aminopeptidases, which cleave the amide bond between the L-threonine and beta-naphthylamine components. This reaction is particularly useful in enzymatic assays .

Reaction Mechanism

The primary biochemical reaction involving L-Threonine beta-naphthylamide is the hydrolysis of the amide bond by specific enzymes:

  • The enzyme's active site recognizes and binds to the L-threonine portion

  • Nucleophilic attack occurs at the carbonyl carbon of the amide bond

  • The amide bond is cleaved, releasing beta-naphthylamine and L-threonine

  • The release of beta-naphthylamine can be detected through fluorescence or spectrophotometric methods

In the context of transaldolase reactions, the compound participates in:

  • Formation of an external aldimine complex with pyridoxal-5'-phosphate (PLP) as a cofactor

  • Facilitation of retro-aldol cleavage

  • Production of intermediates for synthesizing β-hydroxy amino acids, which have significant pharmaceutical applications

Research Applications

Enzyme Activity Assays

L-Threonine beta-naphthylamide is frequently employed in spectrophotometric and fluorometric assays to determine enzyme activity. The cleavage of the amide bond releases beta-naphthylamine, which can be detected using appropriate methods. These assays are useful for:

  • Measuring aminopeptidase activity in biological samples

  • Characterizing enzyme kinetics, including Km and Vmax values

  • Evaluating the effects of inhibitors on enzyme function

Proteomics Research

In proteomics, this compound serves several valuable functions:

  • As a substrate for studying protein-protein interactions

  • For investigating enzymatic activity in complex biological systems

  • In developing methods for protein identification and characterization

Synthesis of Therapeutic Compounds

Research has demonstrated that L-Threonine beta-naphthylamide and related compounds are valuable in the asymmetric synthesis of β-hydroxy-α-amino acids with excellent stereoselectivity. For instance, L-threonine transaldolase from Pseudomonas sp. (PsLTTA) can catalyze the conversion of L-threonine and p-methylsulfonyl benzaldehyde into L-threo-p-methylsulfonylphenylserine with a high conversion rate (74.4%) and high diastereomeric excess value (79.9%) .

Enzyme SourceSubstrateProductConversion RateDiastereomeric Excess
PsLTTAL-threonine + p-methylsulfonyl benzaldehydeL-threo-p-methylsulfonylphenylserine74.4%79.9%
Optimized PsLTTAL-threonine + p-methylsulfonyl benzaldehydeL-threo-p-methylsulfonylphenylserine67.1%94.5%

These β-hydroxy-α-amino acids serve as building blocks for various pharmaceuticals and complex natural products .

Enzymatic Interactions and Inhibition Studies

Aminopeptidase Profiling

Research utilizing amino acid β-naphthylamides, including L-Threonine beta-naphthylamide, has been conducted to profile the aminopeptidase specificity of various bacteria. By using these compounds as substrates, researchers can determine the enzymatic capabilities of different bacterial strains, providing insights into their metabolic activities and potential vulnerabilities .

The general methodology involves:

  • Incubating bacterial suspensions with the substrate

  • Measuring the fluorescence of released β-naphthylamine

  • Determining the enzymatic activity profile specific to each bacterial strain

Structure-Activity Relationships

Studies have investigated how structural modifications of compounds like L-Threonine beta-naphthylamide affect their interaction with enzymes. For example, research on aminopeptidase A (APA) has shown that specific residues like Thr-348 play crucial roles in substrate specificity. When this residue is mutated, the enzyme's affinity for substrates and inhibitors can be significantly altered .

These findings have implications for:

  • Understanding enzyme mechanisms

  • Designing more effective enzyme inhibitors

  • Developing targeted therapeutic approaches

PropertyConditionObservation
SolubilityAqueous buffers (pH 7.0)Moderately soluble
Thermal StabilityRoom temperature, dry storageStable for extended periods
pH SensitivityAcidic (pH <3) or alkaline (pH >10)May undergo hydrolysis
PhotosensitivityUV light (λ = 254 nm)Susceptible to photodegradation

For optimal results in research applications, the compound should be stored protected from light and moisture, preferably at low temperatures.

Comparison with Similar Compounds

Structural Analogues

Several compounds share structural similarities with L-Threonine beta-naphthylamide:

CompoundStructural DifferenceFunctional Implications
L-threonine 2-naphthylamideIdentical (alternative name)Same biochemical properties
N-(2-naphthyl)-L-threoninamideIdentical (alternative name)Same biochemical properties
L-Alanine beta-naphthylamideContains alanine instead of threonineDifferent enzyme specificity profiles
L-Leucine beta-naphthylamideContains leucine instead of threoninePreferentially hydrolyzed by different peptidases
L-Tyrosine beta-naphthylamideContains tyrosine instead of threoninePotent inhibitor of certain transferases

Research has shown that L-Tyrosine beta-naphthylamide acts as a competitive inhibitor of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT), with Ki values of 0.66 μM for the enzyme from tobacco and 0.3 μM for the enzyme from potato .

Functional Comparisons

The functional properties of these analogues can vary significantly:

  • L-Threonine beta-naphthylamide is specifically recognized by enzymes that process threonine-containing substrates

  • L-Leucine beta-naphthylamide shows different hydrolysis rates and is preferentially cleaved by certain metalloproteases

  • These differences in specificity make each compound valuable for studying different enzymatic systems

Recent Research Developments

Recent research has expanded our understanding of L-Threonine beta-naphthylamide and related compounds:

  • Optimization of enzymatic reactions involving L-threonine transaldolase has led to improved stereoselectivity in the synthesis of β-hydroxy-α-amino acids, achieving near-perfect diastereomeric excess values (94.5%)

  • Studies on the role of L-threonine in energy metabolism have provided insights into how threonine-derived compounds contribute to various biochemical pathways, including protein synthesis and the biosynthesis of other amino acids and phospholipids

  • Research on the synthesis and applications of efflux pump inhibitors has utilized similar chemical approaches to those used in synthesizing L-Threonine beta-naphthylamide, suggesting potential applications in addressing antibiotic resistance

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator